Barium thiocyanate hydrate

Übersicht

Beschreibung

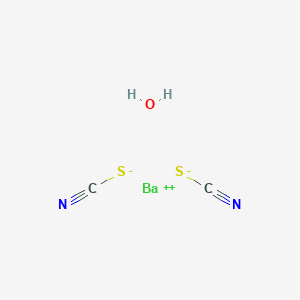

Barium thiocyanate hydrate is a chemical compound with the formula Ba(SCN)₂·xH₂O. It is a colorless, water-soluble salt that is highly hygroscopic. This compound is known for its solubility in acetone, methanol, and ethanol, but it is insoluble in simple alkanes . This compound is used in various applications, including dyeing textiles and as an ingredient in some photographic solutions .

Vorbereitungsmethoden

Barium thiocyanate hydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . The reaction typically involves the following steps:

Dissolution of Barium Metal or Barium Nitrate: Barium metal or barium nitrate is dissolved in thiocyanic acid.

Formation of Barium Thiocyanate: The reaction between barium and thiocyanic acid results in the formation of barium thiocyanate.

Hydration: The resulting barium thiocyanate is then hydrated to form this compound.

Analyse Chemischer Reaktionen

Barium thiocyanate hydrate undergoes various chemical reactions, including:

Endothermic Reactions: When mixed with ammonium thiocyanate, this compound undergoes an entropically driven endothermic reaction, producing barium thiocyanate, ammonia, and water. The reaction is as follows: [ \text{Ba(OH)}_2 \cdot 8\text{H}_2\text{O} + 2\text{NH}_4\text{SCN} \rightarrow \text{Ba(SCN)}_2 + 2\text{NH}_3 + 10\text{H}_2\text{O} ]

Coordination Reactions: Barium thiocyanate can react with ligands such as trans-1,2-bis(4-pyridyl)ethylene to form coordination polymers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Barium thiocyanate trihydrate is a colorless, hygroscopic salt that is soluble in water and most alcohols, but insoluble in simple alkanes. It can be synthesized through the reaction of barium hydroxide with ammonium thiocyanate:

This reaction highlights the compound's utility in educational settings for demonstrating endothermic reactions .

Chemical Synthesis

Barium thiocyanate is utilized as a reagent in various chemical syntheses. Its role as a precursor in the formation of other barium compounds makes it valuable in inorganic chemistry.

| Application Area | Description |

|---|---|

| Synthesis of Barium Compounds | Acts as a source of barium ions for creating other barium salts. |

| Coordination Chemistry | Forms complexes with various ligands, useful in materials science. |

Photography

Historically, barium thiocyanate has been used in photographic solutions, particularly in early photographic processes where it acted as a stabilizer or developer component. However, due to its toxicity, its use has declined.

| Photographic Application | Description |

|---|---|

| Stabilizer | Used in developing solutions to stabilize images during processing. |

Textile Dyeing

Barium thiocyanate finds application in the textile industry as a dyeing agent. It is particularly effective for certain types of fibers, enhancing color retention and vibrancy.

| Textile Application | Description |

|---|---|

| Dye Fixative | Used to improve dye adherence to fabrics, particularly in synthetic fibers. |

Thermodynamic Demonstrations

Barium thiocyanate is commonly used in educational demonstrations to illustrate endothermic reactions. When mixed with barium hydroxide, it produces a significant temperature drop, making it an effective teaching tool.

Case Study: Thermodynamic Demonstration

- Objective : To demonstrate endothermic reactions.

- Materials : Barium hydroxide octahydrate and ammonium thiocyanate.

- Procedure : Mixing the two solids results in a temperature decrease to approximately -20°C.

- Observation : Ammonia vapor is released, indicated by damp litmus paper turning blue .

Safety and Environmental Considerations

Barium thiocyanate hydrate is highly toxic upon ingestion and can cause skin irritation. Proper handling protocols must be followed to minimize exposure risks. The compound should not be discharged into waterways due to its potential environmental impact.

Wirkmechanismus

The mechanism of action of barium thiocyanate hydrate involves its ability to form coordination complexes with various ligands. In coordination chemistry, barium thiocyanate can act as a ligand, binding to metal centers and forming stable complexes . The molecular targets and pathways involved in its biological activities are related to its thiocyanate group, which can interact with biological molecules and disrupt their functions .

Vergleich Mit ähnlichen Verbindungen

Barium thiocyanate hydrate can be compared with other thiocyanate compounds, such as:

Potassium Thiocyanate: Similar to barium thiocyanate, potassium thiocyanate is used in various chemical reactions and has applications in photography and dyeing.

Ammonium Thiocyanate: This compound is used in similar applications and undergoes similar chemical reactions, such as the endothermic reaction with barium hydroxide.

Lead(II) Thiocyanate: Another thiocyanate compound with similar properties and applications in coordination chemistry.

This compound is unique due to its specific solubility properties and its ability to form stable coordination complexes with various ligands .

Biologische Aktivität

Barium thiocyanate hydrate (Ba(SCN)₂·xH₂O) is an inorganic compound with notable biological activity. This article explores its biological implications, including toxicity, antimicrobial properties, and its role in biochemical processes.

- Molecular Formula : Ba(SCN)₂·xH₂O

- Molar Mass : 253.49 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water (62.63 g/100 ml at 25°C) and hygroscopic in nature .

Toxicity Profile

Barium thiocyanate is classified as highly toxic. It poses several health risks upon exposure:

- Ingestion : Can lead to severe gastrointestinal distress, including nausea and vomiting.

- Skin Contact : Causes irritation and potential allergic reactions.

- Inhalation : Exposure to dust can irritate the respiratory tract .

Due to its toxicity, handling barium thiocyanate requires strict safety precautions, including the use of personal protective equipment.

Antimicrobial Properties

Research indicates that thiocyanate ions (SCN⁻), derived from barium thiocyanate, exhibit antimicrobial activity. This property is particularly relevant in food preservation and safety:

- Lactoperoxidase System : SCN⁻ plays a crucial role in the lactoperoxidase system, which enhances the shelf life of dairy products by inhibiting microbial growth. The system generates hypothiocyanite (OSCN⁻), a potent antimicrobial agent that disrupts bacterial membranes and metabolic functions .

Biochemical Significance

Barium thiocyanate also participates in various biochemical pathways:

- Detoxification of Cyanide : In biological systems, SCN⁻ is produced from the detoxification of cyanide through rhodanase-catalyzed reactions. This process is vital for preventing cyanide toxicity in organisms .

Case Studies and Research Findings

-

Thiocyanate Degradation Studies :

- A study on microbial degradation of thiocyanate highlighted the role of Thiohalobacter sp. strain FOKN1, which utilizes thiocyanate as a substrate for growth. The strain demonstrated effective degradation of thiocyanate under specific conditions (pH 8.8, 37°C) with maximum activity observed at 0.18 M sodium chloride concentration .

- The degradation pathway involves conversion to sulfur and cyanate via thiocyanate dehydrogenase, indicating potential bioremediation applications for thiocyanate-rich environments.

- Antimicrobial Efficacy in Dairy Products :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

barium(2+);dithiocyanate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIMIEHGCRZMML-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BaN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421966 | |

| Record name | Barium thiocyanate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336879-43-7 | |

| Record name | Barium thiocyanate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium thiocyanate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.